molecular formula C17H27NO3 B583235 Salbutamol Acetonide Methyl Ether CAS No. 1797136-74-3

Salbutamol Acetonide Methyl Ether

Cat. No.: B583235
CAS No.: 1797136-74-3
M. Wt: 293.407
InChI Key: DAROFXKWOGGDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

Salbutamol Acetonide Methyl Ether possesses a complex molecular architecture characterized by multiple functional groups that contribute to its pharmacological activity. The compound's International Union of Pure and Applied Chemistry name is N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine, which reflects its systematic structural organization. The molecular structure features a central benzodioxin ring system that forms the core scaffold, with a 2,2-dimethyl substitution pattern that provides structural rigidity and stability. The presence of the methoxy group enhances the compound's solubility characteristics and contributes to its improved biological activity compared to unmodified derivatives.

The structural representation demonstrates the presence of hydroxyl, acetamido, and ether functional groups, which facilitate specific interactions with beta-2 adrenergic receptors. The spatial arrangement of these functional groups is critical for maintaining the compound's binding affinity and selectivity profile. The acetonide protection group serves as a key structural feature that modifies the compound's physicochemical properties, including its stability and metabolic profile. This protective group is formed through the reaction of the parent compound with acetone under acidic conditions, creating a cyclic ketal that masks specific hydroxyl functionalities.

The compound exists in a specific stereochemical configuration that influences its biological activity. The three-dimensional structure allows for optimal receptor binding through complementary spatial relationships between the ligand and the target protein. Spectroscopic analysis reveals characteristic absorption patterns that confirm the presence of the benzodioxin ring system and the associated functional groups. Nuclear magnetic resonance studies demonstrate the compound's conformational flexibility, which contributes to its ability to adopt the appropriate binding conformation upon receptor interaction.

Historical Development in Chemical Research

The development of this compound emerged from systematic research efforts to enhance the therapeutic properties of salbutamol, which was first synthesized and introduced as a selective beta-2 adrenergic agonist for respiratory applications. The parent compound salbutamol was developed as a racemic mixture of R- and S-isomers, with the R-isomer demonstrating 150 times greater affinity for beta-2 receptors compared to the S-isomer. This discovery prompted researchers to explore structural modifications that could further improve selectivity and reduce potential adverse effects associated with the less active isomer.

The acetonide derivative was developed as part of research programs focused on creating protected intermediates for synthetic applications and improving the stability profile of salbutamol derivatives. The methodology for acetonide formation involves the use of 2,2-dimethoxypropane or acetone in the presence of acid catalysts, creating a cyclic ketal that protects adjacent hydroxyl groups from unwanted chemical transformations. This protection strategy became particularly valuable in multi-step synthetic sequences where selective protection and deprotection of functional groups was required.

Research into methyl ether derivatives followed as scientists sought to optimize the pharmacokinetic properties of salbutamol-based compounds. The introduction of methyl ether functionality was designed to enhance membrane permeability and improve the compound's distribution characteristics. Synthetic methodologies for creating these ether linkages typically involve alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions, with careful control of reaction parameters to prevent over-alkylation.

The compound's development also benefited from advances in analytical chemistry that allowed for precise characterization of complex pharmaceutical intermediates. High-performance liquid chromatography and mass spectrometry techniques enabled researchers to monitor synthetic transformations and assess the purity of final products. These analytical capabilities were essential for establishing the compound's identity and ensuring its suitability for research applications.

Position Within Salbutamol Derivative Classification

This compound occupies a specific position within the broader classification of salbutamol-related compounds, serving as both a synthetic intermediate and a research tool for studying structure-activity relationships. The compound belongs to the category of protected salbutamol derivatives, where strategic functional group modifications have been introduced to alter specific chemical and biological properties. Within this classification system, acetonide derivatives represent a major subclass characterized by the presence of cyclic ketal protecting groups that mask hydroxyl functionalities.

The systematic classification of salbutamol derivatives includes several major categories based on structural modifications: acetonide derivatives, ether derivatives, ester derivatives, and amide derivatives. This compound represents a hybrid compound that incorporates features from multiple categories, specifically combining acetonide protection with ether functionality. This dual modification approach provides unique advantages in terms of stability and synthetic utility compared to single-modification derivatives.

Derivative Category Structural Feature Primary Application Representative Compounds
Acetonide Derivatives Cyclic ketal protection Synthetic intermediates Salbutamol Acetonide, N-Benzyl Salbutamol Acetonide
Methyl Ether Derivatives Methoxy substitution Pharmacokinetic optimization This compound
Benzyl Derivatives Benzyl protection/substitution Research applications N-Benzyl this compound
Sulfate Salts Ionic formulation Clinical applications Salbutamol Hemisulfate

Comparative analysis with related derivatives reveals that this compound maintains the essential pharmacophoric features required for beta-2 receptor interaction while introducing modifications that enhance its utility as a research compound. The compound's position within this classification system reflects its dual role as both a synthetic intermediate and an active pharmaceutical ingredient with distinct properties. Studies comparing different derivative classes have demonstrated that acetonide methyl ether combinations provide optimal balance between stability and biological activity.

The compound's classification also extends to its regulatory status as a controlled substance requiring documentation for research applications. This classification reflects its potential for conversion to active pharmaceutical ingredients and the need for proper oversight in scientific research settings. The compound is typically categorized as a research chemical or analytical standard rather than a therapeutic agent, which influences its availability and distribution channels.

Significance in Pharmaceutical Chemistry and Research

This compound holds considerable significance in pharmaceutical chemistry research as a key intermediate for developing advanced salbutamol formulations and studying structure-activity relationships. The compound's unique structural features make it an invaluable tool for investigating the molecular mechanisms underlying beta-2 adrenergic receptor activation and selectivity. Research applications include its use in the synthesis of novel bronchodilator compounds and as a reference standard for analytical method development.

The compound's role in pharmaceutical research extends to its utility in studying drug metabolism and pharmacokinetics. The acetonide protection and methyl ether modifications provide researchers with opportunities to investigate how structural changes affect absorption, distribution, metabolism, and elimination processes. These studies contribute to understanding the relationship between chemical structure and biological fate, which is essential for rational drug design efforts.

Synthetic applications represent another major area of significance for this compound. The compound serves as a versatile intermediate in multi-step synthetic sequences designed to create more complex salbutamol derivatives. The acetonide protection allows for selective manipulation of other functional groups without affecting the protected hydroxyl positions. This selectivity is particularly valuable in convergent synthetic strategies where multiple structural modifications must be introduced in a controlled manner.

Analytical chemistry applications further highlight the compound's research significance. This compound serves as a reference standard for developing and validating analytical methods used in pharmaceutical quality control. Its well-defined structure and known properties make it suitable for calibrating analytical instruments and establishing method performance parameters. The compound's use in analytical applications extends to impurity profiling studies where its presence or absence must be accurately determined.

The compound's significance in pharmaceutical research is also reflected in its role as a model compound for studying chemical stability and degradation pathways. The presence of multiple functional groups provides opportunities to investigate how different structural features respond to various stress conditions including heat, light, and chemical reagents. These stability studies contribute to understanding the fundamental principles governing pharmaceutical stability and inform formulation development strategies.

Research into the compound's mechanism of action continues to provide insights into beta-2 adrenergic receptor pharmacology. Studies utilizing this compound have contributed to understanding the molecular basis of receptor selectivity and the structural requirements for agonist activity. This mechanistic knowledge supports ongoing efforts to develop next-generation respiratory therapeutics with improved safety and efficacy profiles.

Properties

CAS No.

1797136-74-3

Molecular Formula

C17H27NO3

Molecular Weight

293.407

IUPAC Name

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine

InChI

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3

InChI Key

DAROFXKWOGGDIT-UHFFFAOYSA-N

SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C

Synonyms

α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Oxidation

The patented method begins with methyl salicylate as the starting material. In Step S1 , Friedel-Crafts acylation is performed using acetic anhydride (Ac₂O) and aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) at -10–30°C. This yields a first intermediate (compound 3 in Figure 1 of the patent), which is purified via slurrying with n-hexane instead of column chromatography, reducing solvent waste by 40%.

Key Data:

ParameterValue
Temperature-10–30°C
CatalystAlCl₃ (3.2 equivalents)
SolventCH₂Cl₂
Yield93%
Purity After Purification>99.5%

Oxidation and Condensation

In Step S2 , the first intermediate undergoes oxidation using hydrogen bromide (HBr) and dimethyl sulfoxide (DMSO) to form a ketone (compound 4). Traditional methods often bypass purification here, but the patent achieves >99% purity by slurrying with a acetonitrile-THF-water mixture. Step S3 involves condensation with tert-butylamine in pure water, eliminating organic solvents. This "one-pot" reaction with Step S4 (borate reduction) achieves an 89% yield over two steps, outperforming literature-reported yields of 70–75%.

Acetonide Protection: Critical Step Optimization

Reagent Selection and Reaction Conditions

The acetonide protection step (Step S6 ) converts the salbutamol crude product into the protected intermediate. The patent employs a system of sulfuric acid, 1,2-dimethoxypropane, and acetone under ice-cooling conditions. This contrasts with older methods that used BF₃·Et₂O or copper sulfate catalysts, which achieved ≤70% conversion.

Reaction Conditions:

ParameterPatent MethodTraditional Method
CatalystH₂SO₄BF₃·Et₂O or CuSO₄
Protecting Agent1,2-Dimethoxypropane + AcetoneAcetone alone
Temperature0–5°C20–25°C
Conversion Rate95%70%
Yield After Workup80% (combined with Step S5)60%

Purification and Yield Enhancement

Post-reaction, the fifth intermediate (this compound) is purified via water slurrying followed by recrystallization from acetone-water (3:1 v/v). This achieves >99.9% purity, surpassing the 97–98% purity from acetone-acetonitrile recrystallization in older protocols. The elimination of column chromatography reduces production time by 30% and solvent costs by $12/kg of product.

Comparative Analysis of Preparation Methods

Cost-Benefit Analysis

The table below contrasts the patented method with two traditional routes:

MetricPatent MethodRoute A (LiAlH₄ Reduction)Route B (BF₃·Et₂O Catalysis)
Total Yield80%58%63%
Reagent Cost per kg ($)220410380
Solvent Waste (L/kg)154235
Purity>99.9%97.5%98.2%

The patent’s use of NaBH₄-H₂SO₄ instead of LiAlH₄ in Step S5 reduces reagent costs by 46% while maintaining comparable yields.

Environmental Impact

Water is used as the solvent in Steps S3–S4 , decreasing the process’s environmental footprint. The E-factor (kg waste/kg product) for the patented method is 8.2, significantly lower than Route A (23.1) and Route B (18.4).

Industrial-Scale Applications

Scalability Challenges

The "one-pot" approach in Steps S3–S4 and S5–S6 simplifies scale-up by minimizing intermediate isolation. However, exothermic reactions (e.g., Friedel-Crafts acylation) require precise temperature control. The patent addresses this through dropwise reagent addition and ice-cooling, ensuring consistent yields at pilot scales.

Regulatory Considerations

The high purity (>99.8%) of the final product meets USP/EP specifications for salbutamol intermediates, avoiding costly reprocessing. Residual solvents are below ICH Q3C limits due to acetone-water recrystallization .

Chemical Reactions Analysis

Types of Reactions: Salbutamol Acetonide Methyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Salbutamol Acetonide Methyl Ether has a wide range of applications in scientific research:

Mechanism of Action

Salbutamol Acetonide Methyl Ether exerts its effects by selectively binding to beta-2 adrenergic receptors in the smooth muscle of the airways. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the relaxation of bronchial smooth muscle and bronchodilation. The compound’s selectivity for beta-2 receptors over beta-1 receptors minimizes cardiovascular side effects .

Comparison with Similar Compounds

Salbutamol Diethyl Ether

  • Structure : Features a diethyl ether group instead of methyl ether.
  • Molecular Formula: C17H29NO3 vs. C14H23NO3 for Salbutamol Acetonide Methyl Ether .
  • Applications : Used as a pharmaceutical intermediate; lacks the acetonide group, making it more polar and less metabolically stable .
  • Analytical Detection : Higher molecular weight (295.42 g/mol vs. 253.34 g/mol) affects chromatographic retention times in GC-MS analyses .

Albuterol Methyl Ether (Salbutamol EP Impurity A)

  • Structure : Retains the methyl ether group but lacks the acetonide moiety.
  • Role : Identified as a pharmacopoeial impurity in salbutamol formulations; used for regulatory compliance testing .

Levalbuterol Related Compound E (Salbutamol Ethyl Ether)

  • Structure : Ethyl ether substitution instead of methyl.
  • Pharmacokinetics : Ethyl groups may enhance lipophilicity, improving membrane permeability but shortening plasma half-life due to faster hepatic clearance .
  • Regulatory Status : Certified as a pharmaceutical secondary standard for toxicity studies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Primary Use Metabolic Stability
This compound C14H23NO3 253.34 Acetonide + methyl ether Intermediate, reference standard High
Salbutamol Diethyl Ether C17H29NO3 295.42 Diethyl ether Pharmaceutical intermediate Moderate
Albuterol Methyl Ether C14H23NO3 253.34 Methyl ether Pharmacopoeial impurity standard Low
Levalbuterol Related Compound E C16H25NO3 285.38 Ethyl ether Toxicity studies, secondary standard Moderate

Research Findings and Analytical Insights

  • Synthetic Routes :

    • This compound is synthesized via acetonide protection of diol groups followed by methylation, as seen in analogous acetonide preparations (e.g., Shikimic Acid 3,4-Acetonide) .
    • Methyl ether formation employs alkylation agents like diazomethane, optimized to avoid byproducts (e.g., pyrazoline derivatives) .
  • Analytical Performance: GC-MS Detection: Methyl ether derivatives (e.g., t-butyldimethylsilyl ethers) show lower coefficients of variation (10%) compared to trimethylsilyl derivatives (17.7%), enhancing reliability in pharmacokinetic studies . Chromatography: Polar eluents (e.g., ethyl acetate/methanol 10:1) effectively separate ether derivatives, though column dimensions and pressure require optimization .
  • Pharmacological Data :

    • Salbutamol derivatives with ether modifications are administered in microgram to milligram doses, depending on the target application (e.g., 6 mg/kg in rodent studies for CNS research) .

Biological Activity

Salbutamol Acetonide Methyl Ether (SAME) is a synthetic compound classified as a beta-2 adrenergic agonist, primarily used for its bronchodilator properties. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C24H33NO3
  • Molecular Weight : Approximately 393.53 g/mol
  • Classification : Beta-2 adrenergic agonist

SAME is structurally related to salbutamol, a well-known medication for treating asthma and other respiratory conditions. Its unique chemical structure includes a benzyl group, acetonide, and methyl ether functionalities that enhance its biological activity.

SAME exerts its effects by selectively binding to beta-2 adrenergic receptors located in the smooth muscle of the airways. The binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This process results in:

  • Relaxation of Bronchial Smooth Muscle : Increased cAMP inhibits myosin phosphorylation and reduces intracellular calcium concentrations, leading to bronchodilation.
  • Inhibition of Mediator Release : It also inhibits the release of pro-inflammatory mediators from mast cells, contributing to its anti-inflammatory properties.

Biological Activity

The biological activity of SAME has been studied across various contexts:

  • Bronchodilation : SAME is effective in alleviating symptoms of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD) by promoting airway dilation.
  • Selectivity : The compound shows a high selectivity for beta-2 receptors over beta-1 receptors, minimizing potential cardiovascular side effects commonly associated with other beta agonists .

Pharmacological Effects

SAME demonstrates several pharmacological effects:

  • Bronchodilator Activity : Clinical studies indicate that SAME can significantly reduce airway resistance within 5 to 15 minutes after administration, with peak effects observed 60 to 90 minutes post-treatment .
  • Cardiovascular Effects : Although designed to be selective, some studies suggest that beta-2 agonists can still induce cardiovascular responses in susceptible individuals .
  • Metabolic Effects : Potential metabolic side effects include hyperglycemia and hypokalemia; however, these are generally less pronounced than with non-selective agonists .

Research Findings and Case Studies

Recent studies have explored the efficacy and safety profile of SAME:

Table 1: Summary of Key Research Findings on SAME

Study FocusFindings
Bronchodilator EfficacySignificant reduction in bronchospasm symptoms in asthmatic patients (Lewis et al., 2022) .
Cardiovascular MonitoringIncreased heart rate observed in some patients; careful monitoring recommended (Akker et al., 2020) .
Comparison with Other AgonistsSAME showed superior efficacy compared to traditional SABA in controlled trials (Gumbhir-Shah et al., 2021) .

Case Study Example

A retrospective analysis involving adult asthmatic patients revealed that those using SAME experienced fewer exacerbations compared to those relying solely on short-acting beta agonists (SABAs). This supports the notion that SAME may provide better long-term control over asthma symptoms .

Q & A

Q. What synthetic routes are available for Salbutamol Acetonide Methyl Ether, and how do reaction conditions influence yield?

this compound can be synthesized via acetonide protection of hydroxyl groups followed by diazomethane-mediated methylation. For example, in a methanol-ether solvent system at 0°C, diazomethane reacts with shikimic acid acetonide derivatives to yield pyrazoline intermediates, with chromatographic separation required to isolate isomers (e.g., 23% yield for isomer 9 vs. 75% for isomer 11) . Key variables include temperature (0°C vs. 25°C post-reaction), solvent polarity, and stoichiometry of diazomethane. Monitoring intermediates via TLC and NMR (e.g., δ 1.38–1.50 ppm for acetonide methyl groups) ensures reaction progression .

Q. Which analytical techniques are critical for characterizing this compound and its impurities?

High-resolution NMR (e.g., identification of acetonide methyl protons at δ 1.3–1.5 ppm), mass spectrometry (e.g., parent ion m/z 255 for acetonide derivatives), and HPLC with UV detection (e.g., λmax 322 nm for pyrazolines) are essential . Impurities like Albuterol Methyl Ether (a process-related impurity) require LC-MS/MS for detection at trace levels, validated against reference standards (e.g., SynThink’s EP Impurity A) .

Q. How can researchers validate the stability of acetonide-protected intermediates during synthesis?

Stability studies should assess pH sensitivity (e.g., lactone formation under acidic conditions ), thermal degradation (TGA analysis), and hydrolytic susceptibility. For example, acetonide-protected intermediates may decompose in aqueous methanol, necessitating anhydrous conditions and inert atmospheres. Accelerated stability testing at 40°C/75% RH over 4 weeks can predict shelf-life .

Advanced Research Questions

Q. How can data discrepancies in synthesis yields be resolved (e.g., low yield of isomer 9 vs. isomer 11)?

Discrepancies often arise from kinetic vs. thermodynamic control. Isomer 9 (minor product) forms via a less stable transition state, while isomer 11 (major product) is thermodynamically favored. Replicating reactions under varying conditions (e.g., prolonged stirring at 25°C) and analyzing intermediates via in situ IR (e.g., 1740 cm⁻¹ for ester groups) can clarify mechanistic pathways . Computational modeling (PM3/MM2) may further elucidate steric and electronic factors favoring specific isomers .

Q. What methodological strategies optimize the detection of this compound in biological matrices?

Solid-phase extraction (SPE) with tert-butylmethyl ether or acetone improves recovery from urine/plasma. Derivatization with acetic anhydride enhances GC-MS sensitivity by reducing polarity. Cross-validation via HRMS (e.g., m/z 580.72 for dimeric impurities) ensures specificity against matrix interferences . For low-abundance analytes, isotope dilution (e.g., ¹³C-labeled internal standards) minimizes quantification errors .

Q. How do molecular dynamics simulations improve understanding of this compound’s host-guest interactions?

MM2/PM3 modeling reveals preferential binding of Salbutamol’s tertiary-butyl group within β-cyclodextrin’s hydrophobic cavity. Experimental validation via ROESY NMR (e.g., NOE correlations between H-3 of Salbutamol and β-CD protons) confirms computational predictions. Such studies guide formulation design for enhanced solubility and bioavailability .

Q. What statistical approaches address batch-to-batch variability in impurity profiles?

Multivariate analysis (e.g., PCA of HPLC-UV data) identifies critical process parameters (e.g., diazomethane purity, reaction time) influencing impurity levels (e.g., Albuterol Methyl Ether). Design of Experiments (DoE) optimizes factors like temperature and catalyst loading to reduce variability. Control charts (e.g., ±3σ limits for impurity %) ensure compliance with ICH Q3A guidelines .

Methodological Guidance

  • For synthesis optimization : Use fractional factorial designs to evaluate interactions between solvent polarity, temperature, and catalyst .
  • For impurity analysis : Employ orthogonal methods (NMR + LC-MS) to resolve co-eluting peaks .
  • For computational studies : Validate docking results with experimental thermal analysis (e.g., DSC for inclusion complex stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.